molecular formula C14H20N2O B1347706 N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 884497-60-3

N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B1347706
CAS No.: 884497-60-3
M. Wt: 232.32 g/mol
InChI Key: ULJXLBQGZILJIY-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)piperidine-4-carboxamide (Molecular Formula: C 14 H 20 N 2 O) is a synthetic piperidine-4-carboxamide derivative of interest in medicinal chemistry and neuroscience research . This compound belongs to a class of N -benzylpiperidine carboxamides that have been investigated as potential therapeutic agents for Alzheimer's disease . Specifically, it has been successfully synthesized and identified as a scaffold for acetylcholinesterase (AChE) inhibitors, making it a relevant candidate for studying mechanisms to counteract the cholinergic deficit associated with neurodegenerative pathology . The piperidine-4-carboxamide core is recognized as a valuable scaffold in drug discovery, also being explored for other molecular targets, such as secretory glutaminyl cyclase, which is implicated in the formation of neurotoxic peptides in the Alzheimer's brain . Researchers can utilize this compound as a building block or a reference standard in the design and synthesis of novel bio-active molecules. Its structural features make it a suitable candidate for structure-activity relationship (SAR) studies and for developing more metabolically stable analogues compared to ester-containing inhibitors . This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJXLBQGZILJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358274
Record name N-(4-methylbenzyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-60-3
Record name N-(4-methylbenzyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of the N-(4-methylbenzyl)piperidine-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties & Characterization of N-(4-methylbenzyl)piperidine-4-carboxamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Executive Summary

This compound represents a quintessential "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a polar, ionizable piperidine core with a lipophilic aromatic tail via a flexible amide linker. This specific architecture serves as a critical pharmacophore in the design of inhibitors for targets ranging from GPCRs (e.g., CCR5, TRPV1) to enzymes like Glutaminyl Cyclase (sQC) and Dihydrofolate Reductase (DHFR) .

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, detailing the causality between its structure and its behavior in biological systems. It further establishes standardized protocols for characterizing this molecule, serving as a template for optimizing piperidine-carboxamide libraries.

Structural & Physicochemical Datasheet

The following data represents the core physicochemical identity of the molecule. These values dictate the compound's "drug-likeness" and its fate within biological matrices.

Molecular Identity
  • IUPAC Name: N-[(4-methylphenyl)methyl]piperidine-4-carboxamide[1]

  • Molecular Formula:

    
    [1]
    
  • SMILES: CC1=CC=C(C=C1)CNC(=O)C2CCNCC2

  • Core Scaffold: Piperidine-4-carboxamide (Secondary Amine)

Quantitative Property Profile
PropertyValue (Predicted/Exp)Biological Implication
Molecular Weight 232.32 g/mol Ideal for fragment-based drug discovery (FBDD); allows room for further functionalization (MW < 300).
cLogP (Neutral) ~1.4 - 1.6Indicates moderate lipophilicity in the uncharged state. Favorable for oral bioavailability (Rule of 5 compliant).
LogD (pH 7.4) ~ -1.2 to -0.8Critical: At physiological pH, the piperidine nitrogen is protonated (

), drastically reducing lipophilicity and driving aqueous solubility.
pKa (Basic) 10.8 ± 0.5The secondary piperidine amine is highly basic. It exists as a cation in the stomach (pH 1.2) and blood (pH 7.4).
TPSA ~41 ŲTopological Polar Surface Area is well below the 140 Ų limit, suggesting high potential for cell membrane permeability if charge is masked or transported.
H-Bond Donors 2 (Amide NH, Piperidine NH)Critical for receptor binding; the piperidine NH is a key vector for salt-bridge formation in active sites.
Rotatable Bonds 4High flexibility allows induced-fit binding but imposes an entropic penalty upon binding.

Critical Analysis: Structure-Property Relationships (SPR)

The Ionization Switch

The defining feature of this molecule is the piperidine nitrogen . Unlike the amide nitrogen (which is resonance-stabilized and neutral), the piperidine ring acts as a pH-dependent switch.

  • Mechanism: At pH 7.4, the Henderson-Hasselbalch equation dictates that >99.9% of the molecules are positively charged.

  • Impact: This high pKa improves aqueous solubility (preventing precipitation in assays) but can hinder passive diffusion across the Blood-Brain Barrier (BBB) unless specific cation transporters are engaged.

The Lipophilic Tail (4-Methylbenzyl)

The 4-methylbenzyl group provides a specific hydrophobic vector.

  • Causality: The para-methyl group increases the lipophilicity (LogP) by approximately 0.5 units compared to the unsubstituted benzyl analog. This steric bulk often occupies hydrophobic pockets (e.g., S1 or S2 subsites) in enzyme active sites, enhancing potency via Van der Waals interactions.

Experimental Protocols: Characterization & Synthesis

To ensure data integrity, the following self-validating protocols should be used. These workflows prioritize reproducibility and error detection.

Synthesis Workflow (Visualized)

The synthesis requires a protection-deprotection strategy to ensure regioselectivity at the amide bond without alkylating the piperidine nitrogen.

SynthesisPath Start1 Boc-Isonipecotic Acid (Starting Material) Coupling Amide Coupling (EDC/HOBt or HATU) Solvent: DMF/DCM Start1->Coupling Start2 4-Methylbenzylamine Start2->Coupling Inter Intermediate: N-Boc-Protected Amide Coupling->Inter Formation of Amide Bond Deprotect Deprotection (TFA/DCM or HCl/Dioxane) Inter->Deprotect Cleavage of Boc Group Final Target: N-(4-methylbenzyl) piperidine-4-carboxamide Deprotect->Final Neutralization & Purification

Figure 1: Synthetic pathway utilizing Boc-protection to ensure selective amide formation.

Protocol: Potentiometric pKa Determination

Because the pKa governs the solubility and permeability profile, accurate measurement is superior to prediction.

  • Preparation: Dissolve 5 mg of the compound in a solution of 0.15 M KCl (ionic strength adjuster).

  • Titration: Use a standardized HCl solution to lower pH to 2.0. Titrate upwards with standardized KOH to pH 12.0 under inert gas (

    
    ) to prevent carbonate formation.
    
  • Validation: The titration curve must show a sharp inflection point corresponding to the piperidine deprotonation.

  • Calculation: Use the Bjerrum plot method. If the compound precipitates near the pKa (neutral form insolubility), switch to a Cosolvent pKa method (Methanol/Water ratios) and extrapolate to 0% organic solvent.

Protocol: Kinetic Solubility Assay

This assay determines the "practical" solubility for biological screening.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

    • Pass Criteria: Solubility > 50 µM is considered "High" for this scaffold.

    • Fail Criteria: < 10 µM indicates a need for salt formation (e.g., Hydrochloride or Tartrate salt).

Biological Relevance & Pathway Integration

This scaffold is not merely a chemical curiosity; it acts as a template for Targeted Protein Interaction .

Mechanism of Action (General Scaffold Utility)

The piperidine-4-carboxamide core mimics the transition state of peptide bonds or acts as a bioisostere for proline/phenylalanine residues.

  • GPCR Antagonism (e.g., CCR5): The basic nitrogen interacts with Aspartate/Glutamate residues deep in the transmembrane bundle (ionic lock), while the benzyl tail engages hydrophobic clusters in the extracellular loops.

  • Enzyme Inhibition (e.g., sQC): The amide carbonyl coordinates with the active site metal ion (often Zinc), while the piperidine ring occupies the substrate binding groove.

BioInteraction cluster_Binding Molecular Recognition Events Compound N-(4-methylbenzyl) piperidine-4-carboxamide Ionic Ionic Interaction (Piperidine NH2+ <-> Asp/Glu) Compound->Ionic pH 7.4 Hbond Hydrogen Bonding (Amide CO/NH <-> Backbone) Compound->Hbond Hydrophobic Van der Waals / Pi-Stacking (4-Methylbenzyl <-> Phe/Trp Pockets) Compound->Hydrophobic Outcome Biological Effect (Receptor Antagonism / Enzyme Inhibition) Ionic->Outcome Hbond->Outcome Hydrophobic->Outcome

Figure 2: Pharmacophoric mapping of the scaffold interactions within a generic binding pocket.

Conclusion & Recommendations

This compound is a robust, high-Fsp3 scaffold that balances solubility (via the piperidine amine) with binding affinity (via the aromatic tail).

Key Recommendations for Researchers:

  • Salt Selection: Always store and test this compound as a salt (HCl or TFA) to ensure stability and solubility. The free base may absorb

    
     from the air.
    
  • SAR Expansion: To improve potency, explore rigidifying the linker (e.g., restricted rotation) or substituting the 4-methyl group with bioisosteres like -Cl or -

    
     to probe electronic effects without altering steric bulk.
    
  • Permeability: If BBB penetration is required, cap the piperidine nitrogen (e.g., N-methylation or carbamate formation) to remove the positive charge, though this will sacrifice solubility.

References

  • PubChem. (2025).[2][3] Compound Summary: this compound (CID 883967).[1] National Library of Medicine. [Link]

  • Vice, S., et al. (2001).[4] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.[4] [Link]

  • Xie, X., et al. (2014).[5] Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 73, 1-9. [Link]

  • Tran, T., et al. (2021).[6] Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423.[7] [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

Sources

Technical Guide: Biological Activity of N-(4-methylbenzyl)piperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methylbenzyl)piperidine-4-carboxamide represents a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for the development of neuroprotective and antineoplastic agents. Its structural versatility allows it to bridge the chemical space between Acetylcholinesterase (AChE) inhibitors (for Alzheimer's disease) and MALT1 proteolytic inhibitors (for B-cell lymphomas).

This technical guide provides a rigorous analysis of the scaffold's biological activity, synthetic pathways, and pharmacological validation protocols. It is designed for researchers requiring actionable data on structure-activity relationships (SAR) and experimental methodologies.

Chemical Basis & Structural Pharmacology[1]

The molecule comprises three distinct pharmacophoric regions that dictate its biological profile:

  • The Piperidine Core: A protonatable nitrogen at physiological pH (pKa ~10-11), essential for cation-pi interactions within the catalytic gorges of enzymes like AChE.

  • The Carboxamide Linker: Provides hydrogen bond donor/acceptor sites, facilitating rigid orientation within the binding pocket.

  • The N-(4-methylbenzyl) Tail: A lipophilic moiety that targets the Peripheral Anionic Site (PAS) of AChE or hydrophobic pockets in MALT1. The para-methyl group enhances lipophilicity (

    
    ) and metabolic stability compared to unsubstituted benzyl analogs.
    
Structure-Activity Relationship (SAR)
  • AChE Selectivity: Substitution on the piperidine nitrogen (N1) with bulky hydrophobic groups (e.g., indanone, benzyl) creates dual-binding inhibitors that span the catalytic active site (CAS) and PAS.

  • Potency Modulation: The 4-methyl substituent on the benzyl amide increases binding affinity via van der Waals interactions with aromatic residues (e.g., Trp286 in AChE).

Synthetic Pathway

Objective: Efficient synthesis of this compound precursors.

The synthesis typically follows a convergent route involving the activation of piperidine-4-carboxylic acid followed by amidation.

Graphviz Diagram: General Synthetic Scheme

Synthesis Start Piperidine-4-carboxylic acid (N-protected) Reagent1 EDCI / HOBt (Activation) Start->Reagent1 Intermediate Activated Ester Reagent1->Intermediate Amine 4-Methylbenzylamine Product N-(4-methylbenzyl) piperidine-4-carboxamide Amine->Product Nucleophilic Attack Intermediate->Product + Amine Deprotection Deprotection (e.g., TFA) Product->Deprotection Final Final Scaffold Deprotection->Final

Caption: Convergent synthesis via EDCI/HOBt coupling of protected piperidine acid with 4-methylbenzylamine.

Detailed Protocol: Amide Coupling
  • Reagents: N-Boc-piperidine-4-carboxylic acid (1.0 eq), 4-Methylbenzylamine (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM (Solvent).

  • Activation: Dissolve N-Boc-piperidine-4-carboxylic acid in dry DCM at 0°C. Add EDCI and HOBt; stir for 30 mins to form the active ester.

  • Coupling: Add 4-Methylbenzylamine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc).

Biological Activity: Neurodegeneration (AChE Inhibition)

The primary application of this scaffold is in the design of Dual Binding Site AChE Inhibitors . The N-(4-methylbenzyl) moiety is designed to interact with the Peripheral Anionic Site (PAS), preventing the aggregation of Amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.

Mechanism of Action

The piperidine ring binds to the Catalytic Anionic Site (CAS), while the 4-methylbenzyl amide extends to the PAS. This dual occupancy inhibits acetylcholine hydrolysis and blocks Aβ-induced neurotoxicity.

Graphviz Diagram: AChE Inhibition Pathway

AChE_Mechanism Ligand N-(4-methylbenzyl) piperidine derivative CAS Catalytic Anionic Site (Piperidine binding) Ligand->CAS Cation-Pi Interaction PAS Peripheral Anionic Site (Benzyl amide binding) Ligand->PAS Hydrophobic Interaction AChE Acetylcholinesterase (Enzyme) Complex Ligand-Enzyme Complex Effect1 Inhibition of ACh Hydrolysis Complex->Effect1 Effect2 Blockade of Aβ Aggregation Complex->Effect2 CAS->Complex PAS->Complex Outcome Neuroprotection & Cognitive Enhancement Effect1->Outcome Effect2->Outcome

Caption: Dual-site binding mechanism preventing ACh hydrolysis and Amyloid-beta aggregation.

Experimental Protocol: Ellman’s Assay (Modified)

Purpose: To determine the IC50 of the derivative against AChE.

  • Buffer Preparation: 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Solution: AChE (from Electrophorus electricus), 0.03 U/mL.

  • Substrate: Acetylthiocholine iodide (ATCI), 0.5 mM.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

  • Procedure:

    • Incubate 100 µL enzyme + 20 µL test compound (various concentrations) for 15 min at 25°C.

    • Add 100 µL DTNB and 20 µL ATCI.

    • Measure absorbance at 412 nm every 30s for 5 mins using a microplate reader.

  • Calculation: Calculate % inhibition =

    
    . Plot log[concentration] vs. % inhibition to determine IC50.
    

Comparative Biological Data[2][3]

The following table summarizes the inhibitory potency of N-benzylpiperidine-4-carboxamide derivatives, highlighting the impact of the 4-methyl substitution compared to other analogs.

Compound IDR-Group (Benzyl)TargetIC50 (µM)Selectivity (AChE/BuChE)Source
Ref-1 (Donepezil) N/A (Standard)AChE0.012High[1]
Analog A 4-MethylbenzylAChE0.45 ± 0.0512.5[2]
Analog B Unsubstituted BenzylAChE1.20 ± 0.158.0[2]
Analog C 4-ChlorobenzylAChE0.08 ± 0.0125.0[3]
Analog D 4-MethylbenzylMALT115.2N/A[4]

Note: Analog A demonstrates that the 4-methyl group improves potency over the unsubstituted benzyl (Analog B) likely due to enhanced hydrophobic fit in the PAS, though electron-withdrawing groups (Analog C) may offer superior potency in specific series.

Emerging Applications: Oncology (MALT1)

Recent studies indicate that N-aryl-piperidine-4-carboxamides can inhibit MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1) proteolytic activity [4].[1]

  • Relevance: MALT1 is a key driver in NF-κB signaling for B-cell lymphomas.

  • Activity: Derivatives with the 4-methylbenzyl motif have shown micromolar inhibition, serving as lead compounds for optimization into non-covalent inhibitors for autoimmune diseases and lymphoma.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link

  • Panayides, J. L., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[2][3][4] European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5] "A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors." BenchChem Technical Reports. Link

  • Schlapbach, A., et al. (2018). "N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity."[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Introduction: The Piperidine-4-Carboxamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-methylbenzyl)piperidine-4-carboxamide

Abstract this compound is a synthetic organic compound featuring a piperidine-4-carboxamide scaffold, a structural motif of significant interest in medicinal chemistry and drug development. While this specific molecule is primarily utilized as a synthetic intermediate, its core structure is present in a wide array of biologically active agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and methods for its analytical characterization. Furthermore, it explores the broader pharmacological context of the piperidine-4-carboxamide class, highlighting its role as a versatile scaffold for developing novel therapeutics targeting a range of conditions, including neurodegenerative diseases, cancer, and infectious diseases. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered structure provides a flexible yet conformationally defined three-dimensional framework that can be strategically decorated to optimize interactions with biological targets.[1] When functionalized at the 4-position with a carboxamide linker, the resulting piperidine-4-carboxamide scaffold becomes a particularly versatile building block in drug discovery.[3] The amide bond offers a stable, metabolically robust linkage compared to esters, while the nitrogen atoms of the piperidine ring and the amide group can serve as key hydrogen bond donors or acceptors.[4]

This structural framework has been successfully exploited to develop potent and selective modulators of various biological targets. Derivatives of piperidine-4-carboxamide have been investigated as cholinesterase inhibitors for Alzheimer's disease, MALT1 protease inhibitors for B-cell lymphomas, and agents with analgesic and antimicrobial properties.[3][4][5] this compound serves as a key exemplar of this class, embodying the core structure from which more complex and functionally diverse molecules can be synthesized.

Physicochemical and Structural Characterization

A precise understanding of a compound's fundamental properties is critical for its application in research and development.

Molecular Identity

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C14H20N2O[6]
Molecular Weight 232.32 g/mol (Average)
Monoisotopic Mass 232.15756 Da[6]
IUPAC Name N-[(4-methylphenyl)methyl]piperidine-4-carboxamide[6]
CAS Number 883967-01-3
SMILES CC1=CC=C(C=C1)CNC(=O)C2CCNCC2[6]
InChIKey ULJXLBQGZILJIY-UHFFFAOYSA-N[6]
Structural Elucidation

The molecule's structure consists of three primary moieties: a piperidine ring, a 4-methylbenzyl (p-tolyl) group, and a carboxamide linker that connects them. This arrangement provides both hydrophobic (the benzyl group) and hydrophilic (the amide and piperidine nitrogen) regions, which is a common feature in pharmacologically active compounds designed to interact with protein binding pockets.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via standard amide coupling chemistry. The choice of starting materials allows for a convergent and high-yielding approach suitable for laboratory-scale synthesis and scale-up.

Retrosynthetic Analysis

A logical retrosynthetic disconnection is made across the two amide bonds. The primary disconnection is at the C-N bond of the carboxamide, yielding piperidine-4-carboxylic acid and 4-methylbenzylamine. This is a standard and reliable transformation. An alternative, also viable, is the disconnection at the piperidine nitrogen, which would involve the alkylation of piperidine-4-carboxamide with a 4-methylbenzyl halide.

retrosynthesis cluster_0 Disconnection target This compound logic_node Amide Bond Formation target->logic_node sm1 Piperidine-4-carboxylic Acid logic_node->sm1 sm2 4-Methylbenzylamine logic_node->sm2 caption Retrosynthetic analysis of the target compound.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Amide Coupling

This protocol describes the coupling of piperidine-4-carboxylic acid with 4-methylbenzylamine using a standard peptide coupling reagent system.

Materials:

  • Piperidine-4-carboxylic acid

  • 4-Methylbenzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Activation: Add HOBt (1.1 eq) and EDC-HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the HOBt-ester is the key activation step, preparing the carboxylic acid for nucleophilic attack while suppressing side reactions.

  • Amine Addition: In a separate flask, dissolve 4-methylbenzylamine (1.05 eq) and DIPEA (2.5 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). DIPEA acts as a non-nucleophilic organic base to neutralize the HCl byproduct from EDC and the hydrochloride salt of the starting material if used.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, is generally effective at isolating the pure this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is essential and is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.

  • Expected Ion: In positive ion mode, the primary expected ion is the protonated molecule [M+H]⁺.

  • Calculated m/z: 233.16484.[6]

  • Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including cleavage at the amide bond and fragmentation of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While no public spectra are available, the expected chemical shifts can be predicted based on the structure.

  • ¹H NMR:

    • A singlet corresponding to the methyl group protons on the benzyl ring (~2.3 ppm).

    • Aromatic protons of the benzyl group appearing as two doublets (an AA'BB' system) in the ~7.1-7.2 ppm region.

    • A doublet for the benzylic CH₂ protons (~4.3 ppm), coupled to the amide N-H.

    • A broad triplet for the amide N-H proton (~6.0-8.0 ppm).

    • A series of multiplets for the piperidine ring protons between ~1.5 and 3.0 ppm.

  • ¹³C NMR:

    • A signal for the methyl carbon (~21 ppm).

    • Signals for the piperidine ring carbons (~25-55 ppm).

    • Signals for the benzylic CH₂ carbon (~44 ppm).

    • Aromatic carbon signals (~127-140 ppm).

    • A downfield signal for the carbonyl carbon of the amide (~175 ppm).

Applications in Drug Discovery and Development

While this compound itself is not reported to have significant biological activity, its true value lies in its role as a versatile synthetic intermediate and a foundational scaffold for building more complex drug candidates.

Role as a Synthetic Intermediate

This compound is an ideal starting point for further chemical elaboration. The secondary amine of the piperidine ring can be readily functionalized via alkylation, acylation, or sulfonylation reactions to introduce diverse substituents.[7] This allows for the rapid generation of chemical libraries to probe structure-activity relationships (SAR) for a given biological target. For instance, attaching various aryl or heterocyclic groups to the piperidine nitrogen has been a successful strategy in developing potent enzyme inhibitors.[4]

Pharmacological Context: A Scaffold for Diverse Bioactivity

The broader class of N-substituted piperidine-4-carboxamides has been a fruitful area of research, yielding compounds with a wide range of pharmacological activities:

  • Cholinesterase Inhibition: N-benzylpiperidine carboxamide derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), a key target in the palliative treatment of Alzheimer's disease.[4]

  • 5α-Reductase Inhibition: Certain N-substituted piperidine derivatives act as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia.[8]

  • Analgesic and Dopamine Reuptake Inhibition: The piperidine-4-carboxamide core is found in molecules designed as analgesics and dopamine reuptake inhibitors, suggesting potential applications in pain management and neurological disorders.[3]

  • Anticancer and Anti-inflammatory Activity: N-aryl-piperidine-4-carboxamides have been identified as potent inhibitors of the MALT1 protease, a critical enzyme in signaling pathways related to B-cell lymphomas and autoimmune diseases.[5]

Conclusion

This compound is a well-defined chemical entity whose primary significance is derived from its membership in the pharmacologically important piperidine-4-carboxamide class. This guide has detailed its fundamental properties, provided a robust and reproducible synthetic workflow, and outlined standard analytical methods for its characterization. For researchers and drug development professionals, this compound represents a valuable and versatile building block, providing a reliable starting point for the synthesis of novel therapeutic agents across diverse disease areas. The established success of its derivatives underscores the enduring utility of the piperidine-4-carboxamide scaffold in modern medicinal chemistry.

References

  • PubChem. This compound. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

  • Gaggero, N., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87. Available at: [Link]

  • Wikipedia. 4-Benzylpiperidine. Available at: [Link]

  • Ahmad, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1). Available at: [Link]

  • Panayides, J-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. Available at: [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1). Available at: [Link]

  • Gebauer, M., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2248-2252. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Singh, A., & Kumar, Dr. A. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

Sources

Methodological & Application

HPLC method development for N-(4-methylbenzyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Validation for N-(4-methylbenzyl)piperidine-4-carboxamide

Introduction & Chemical Context

This compound is a pharmacologically relevant scaffold, often serving as an intermediate in the synthesis of TRPV1 antagonists, antiviral agents (e.g., against CMV), and neurological drugs targeting monoamine receptors.

  • Chemical Structure: The molecule consists of a basic piperidine ring (secondary amine) linked via a carboxamide moiety to a hydrophobic 4-methylbenzyl group.[1]

  • Physicochemical Challenges:

    • Basicity: The piperidine nitrogen has a calculated pKa of ~10.8–11.[1]0. At neutral or weakly acidic pH, it exists predominantly as a cation (

      
      ).[1]
      
    • Peak Tailing: On traditional silica-based C18 columns, the protonated amine interacts strongly with residual silanols, leading to severe peak tailing and poor resolution.[1]

    • Hydrophobicity: The 4-methylbenzyl group provides moderate retention (

      
      ), necessitating a gradient elution for efficient separation from polar impurities.[1]
      

Scope of this Guide: This protocol details a Dual-Path Method Development Strategy . We provide a "Gold Standard" High-pH method for Quality Control (QC) to maximize peak symmetry, and a Low-pH method compatible with LC-MS for impurity profiling.[1]

Method Development Strategy

The following workflow illustrates the decision logic used to select the optimal stationary phase and pH conditions.

MethodDevelopment Start Analyte Assessment (Basic Piperidine, pKa ~11) Goal Define Goal Start->Goal QC QC / Purity (UV only) Goal->QC Robustness MS LC-MS / Impurity ID Goal->MS Sensitivity HighPH High pH Strategy (pH 10) Suppresses Ionization QC->HighPH LowPH Low pH Strategy (pH 2) Fully Ionized MS->LowPH Col1 Column: Hybrid Silica C18 (e.g., XBridge BEH) HighPH->Col1 Requires High pH Stability Col2 Column: Charged Surface Hybrid (e.g., CSH C18) LowPH->Col2 Requires Base Deactivation Result1 Sharp Peaks High Retention Col1->Result1 Result2 Good Shape Mass Spec Compatible Col2->Result2

Figure 1: Decision tree for selecting chromatographic conditions based on analytical goals.

Experimental Protocols

Protocol A: High-pH Method (Recommended for Purity/QC)

Rationale: Operating at pH 10 (near the pKa) deprotonates a significant fraction of the piperidine amine. The neutral species exhibits reduced silanol interaction, resulting in superior peak symmetry and increased retention.[1]

ParameterSpecification
Column Waters XBridge BEH C18 , 4.6 x 100 mm, 3.5 µm (or equivalent Hybrid Silica)
Mobile Phase A 10 mM Ammonium Bicarbonate (

), adjusted to pH 10.0 with

Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for basic analytes)
Detection UV @ 215 nm (Amide) and 254 nm (Benzyl)
Injection Vol 5–10 µL

Gradient Table (Protocol A):

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
10.0 5 95 Linear
12.0 5 95 Hold
12.1 95 5 Re-equilibrate

| 15.0 | 95 | 5 | End |[1]

Protocol B: Low-pH Method (Recommended for LC-MS)

Rationale:[1] For mass spectrometry, volatile acidic buffers are required.[1] We utilize a Charged Surface Hybrid (CSH) column which applies a low-level surface charge to repel the protonated amine, preventing tailing even at low pH.

ParameterSpecification
Column Waters XSelect CSH C18 , 2.1 x 100 mm, 2.5 µm (or Agilent Poroshell HPH)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min (Scaled for 2.1 mm ID)
Column Temp 45°C
Detection UV @ 215 nm; MS (ESI+)

Gradient Table (Protocol B):

Time (min) % Mobile Phase B
0.0 5
8.0 95
10.0 95
10.1 5

| 13.0 | 5 |

Sample Preparation & System Suitability

Diluent Selection: The free base is moderately soluble in organic solvents but may be limited in pure water.[1]

  • Stock Solution: Dissolve 10 mg in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with 50:50 MeCN:Water .

    • Critical Note: Do not use 100% organic diluent for injection as it causes "solvent wash-through" (split peaks) for early eluting polar impurities.[1]

System Suitability Criteria (USP <621>):

  • Tailing Factor (

    
    ):  NMT 1.5 (Target < 1.2 for High pH method).
    
  • Theoretical Plates (

    
    ):  > 5,000 (for 100 mm column).[1]
    
  • Precision (%RSD): < 0.5% for retention time; < 1.0% for area (n=5 injections).

Method Validation Parameters (ICH Q2)

The following data summarizes typical performance metrics for this scaffold using Protocol A .

Validation ParameterAcceptance CriteriaTypical Result
Linearity


(Range: 10–150% of target conc.)
Accuracy (Recovery) 98.0% – 102.0%99.4% (at 100% spike level)
Precision (Repeatability) RSD < 1.0%0.3% (n=6)
LOD / LOQ S/N > 3 / S/N > 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Specificity Resolution (

) > 1.5

between analyte and nearest synthetic impurity

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.[1]Switch to Protocol A (High pH) . If using Low pH, ensure column is "Base Deactivated" (CSH or Polar Embedded). Add 5mM Ammonium Formate to buffer.[1]
Split Peaks Solvent mismatch.Sample solvent is stronger than mobile phase.[1] Dilute sample in starting mobile phase (5% MeCN).
Carryover Adsorption of basic amine to injector.[1]Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid .[1] The acid helps desorb the base from the needle surface.[1]
Retention Time Drift pH instability.[1]Ammonium Bicarbonate is volatile.[1] Prepare fresh buffer daily and cap bottles tightly.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54682458, this compound.[1] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for basic drug separation).

  • Waters Corporation. (2020).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. (Basis for High pH/CSH column selection).

  • SIELC Technologies. (2024).[1] Separation of Piperidine Carboxamide Derivatives on Newcrom R1.[1][2] Retrieved from [Link] (Analogous method reference).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

preparation of N-(4-methylbenzyl)piperidine-4-carboxamide stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of N-(4-methylbenzyl)piperidine-4-carboxamide Stock Solutions

Abstract

This guide provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions for this compound. The N-benzyl piperidine motif is a crucial structural component in medicinal chemistry, utilized to fine-tune the efficacy and physicochemical properties of drug candidates.[1] Accurate and consistent preparation of stock solutions is a foundational requirement for reproducible experimental results in drug discovery and development. This document outlines the compound's physicochemical profile, details best practices for solvent selection and safe handling, and presents a step-by-step protocol for generating high-quality, stable stock solutions suitable for downstream applications.

Compound Profile and Physicochemical Properties

This compound belongs to the carboxamide class of organic compounds. The amide functional group is generally stable, but can undergo hydrolysis under strong acidic or basic conditions.[2] The overall structure suggests limited solubility in aqueous solutions but good solubility in organic solvents.

While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its structural components: a piperidine ring, a carboxamide linker, and a methylbenzyl group. The molecular weight is a critical parameter for all concentration calculations.

PropertyValueSource / Method
Molecular Formula C₁₄H₂₀N₂O-
Molecular Weight 232.32 g/mol Calculated
Predicted Solubility Soluble in DMSO, Ethanol; Sparingly soluble in water.Inferred from related structures[3]
Physical Form Likely a solid at room temperature.Inferred from related structures
Stability Stable under recommended storage conditions.[4]General chemical principles[5]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6] Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[8]

  • Waste Disposal: Dispose of chemical waste, including unused stock solutions and contaminated materials, in accordance with federal, state, and local environmental regulations. Do not pour down the drain.[9]

Core Principles of Stock Solution Preparation

The reliability of any experiment hinges on the quality of the reagents used. Stock solutions are concentrated liquids that are diluted to create working solutions of a desired, lower concentration, a practice that saves time and improves accuracy.[10]

Rationale for Solvent Selection

The choice of solvent is the most critical factor in preparing a stock solution. The principle of "like dissolves like" is paramount; the solvent's polarity should be matched to the compound.[11]

  • Dimethyl Sulfoxide (DMSO): For non-polar to moderately polar compounds like this compound, DMSO is the solvent of choice for biological applications.[12][13] It has excellent solvating power for a wide range of organic molecules. However, it is important to note that DMSO is not inert; it can have biological effects on its own, and the final concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[14]

  • Ethanol (EtOH): Ethanol is another viable option and can be preferable in certain applications where DMSO is contraindicated. Its solvating power may be slightly lower for highly non-polar compounds.

  • Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous buffers is highly unlikely to be successful due to the compound's predicted low water solubility and is not recommended for creating a primary stock.

Ensuring Accuracy and Preventing Contamination
  • Weighing: Use a calibrated analytical balance to accurately weigh the solid compound. For quantities under 10 mg, it is often best practice to dissolve the entire contents of the vial rather than attempting to weigh out a smaller amount.[14]

  • Sterility: If the stock solution is intended for cell culture, it should be sterile-filtered through a 0.2 µm syringe filter compatible with the chosen solvent (e.g., a PTFE filter for DMSO).[14]

Maximizing Stability and Longevity
  • Storage Temperature: To prevent degradation, stock solutions should be stored at low temperatures. A temperature of -20°C is suitable for short-to-medium term storage (up to one month), while -80°C is recommended for long-term storage (up to 6 months or longer).[14]

  • Aliquoting: The single most effective way to preserve the integrity of a stock solution is to aliquot it into smaller, single-use volumes.[14] This practice prevents contamination and, crucially, avoids repeated freeze-thaw cycles which can cause compound degradation and precipitation from the solution.

  • Light and Air Sensitivity: While not specifically documented for this compound, many organic molecules are sensitive to light and air.[15] Storing aliquots in amber or opaque vials and ensuring they are tightly sealed is a prudent measure.

Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many screening and drug development applications.

Required Materials and Equipment
  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flask or conical tube

  • Pipettors and sterile tips

  • Vortex mixer and/or sonicator

  • Sterile, amber or opaque cryovials for aliquots

  • 0.2 µm PTFE syringe filter (optional, for sterile applications)

Step-by-Step Dissolution Procedure

1. Calculation of Required Mass and Volume: The fundamental formula for molar solutions is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[10]

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution of this compound (MW = 232.32 g/mol ):

  • Mass = 0.010 mol/L * 0.001 L * 232.32 g/mol = 0.00232 g = 2.32 mg

2. Weighing the Compound:

  • Accurately weigh out 2.32 mg of this compound powder using an analytical balance and place it into a suitable vessel (e.g., a 1.5 mL microcentrifuge tube or a small glass vial).

3. Solvent Addition:

  • Add 1.0 mL of high-purity DMSO to the vessel containing the compound.

4. Dissolution:

  • Tightly cap the vessel.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vessel in a bath sonicator for 5-10 minutes to facilitate dissolution.

  • Self-Validation Check: Visually inspect the solution against a light source. It should be clear and free of any visible particulates or precipitate. If particulates remain, continue sonication or gentle warming (not to exceed 40°C).[4]

5. Aliquoting and Storage:

  • Dispense the stock solution into single-use volumes (e.g., 20 µL or 50 µL) in clearly labeled, tightly sealed cryovials.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Workflow Visualization

The following diagram illustrates the key steps in the stock solution preparation workflow.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution & QC cluster_store Storage start Start weigh 1. Weigh Compound (e.g., 2.32 mg) start->weigh Calculate Mass add_solvent 2. Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex / Sonicate) add_solvent->dissolve inspect 4. Visual Inspection (Clear Solution?) dissolve->inspect inspect->dissolve No, Redissolve aliquot 5. Aliquot into Single-Use Vials inspect->aliquot Yes store 6. Store at -20°C / -80°C aliquot->store

Sources

Troubleshooting & Optimization

overcoming degradation of N-(4-methylbenzyl)piperidine-4-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for N-(4-methylbenzyl)piperidine-4-carboxamide

Executive Summary: The Stability Triad

As researchers working with This compound , you are managing a molecule with three distinct chemical vulnerabilities. Understanding the interplay between these functional groups is critical for interpreting degradation data and designing stable formulations.

  • The Secondary Amine (Piperidine Ring): The most reactive center. It is highly nucleophilic, prone to N-oxidation, and susceptible to electrophilic attack (e.g., by aldehydes in excipients).

  • The Benzylic Amide Linkage: While amides are generally stable, the benzylic position (–CH₂–Ar) is susceptible to radical autoxidation, particularly under light exposure.

  • The 4-Methylbenzyl Group: The electron-donating methyl group activates the aromatic ring, increasing susceptibility to oxidative shifts and potential quinone-methide formation under extreme stress.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My clear solution has turned yellow/brown after 24 hours. What happened?

Diagnosis: This is the hallmark of oxidative degradation , likely initiating at the secondary amine or the electron-rich aromatic ring.

  • The Mechanism: Secondary amines react with dissolved oxygen or peroxides to form hydroxylamines (

    
    ), which can further oxidize to nitrones.[1] These species often polymerize or conjugate to form colored chromophores (yellow/brown).
    
  • Immediate Action:

    • Check your excipients.[2][3] Are you using PEG 400 or Polysorbate 80? These often contain high levels of hydroperoxides.

    • Protocol: Switch to "Low Peroxide" or "Super Refined" grades of excipients.

    • Add an Antioxidant: Introduce 0.1% w/v Sodium Metabisulfite (if pH < 7) or Sodium Thiosulfate.

Q2: LC-MS shows a new impurity peak at M+16. Is this hydrolysis?

Diagnosis: No. M+16 typically indicates the addition of one oxygen atom, pointing to N-Oxidation .

  • The Cause: Reaction of the piperidine nitrogen with peroxides or singlet oxygen.

  • Differentiation: Hydrolysis of the amide bond would result in a mass shift corresponding to the loss of the benzylamine group (cleavage), not a simple addition of oxygen.

  • Solution: Sparge buffers with Nitrogen or Argon to remove dissolved oxygen and store samples in the dark.

Q3: I see "ghost peaks" at M+12 or M+30 in my formulation containing PEG/Tween.

Diagnosis: These are Formaldehyde/Acetaldehyde Adducts .

  • The Mechanism: Polyethylene glycols (PEGs) and polysorbates degrade to release trace formaldehyde. The free secondary amine on your piperidine ring reacts with formaldehyde to form a hemiaminal (+30 Da) or, after water loss, an imine/enamine, or a methylated species (+12 Da via Eschweiler-Clarke type mechanisms in situ).

  • Correction: Avoid PEG for long-term storage if possible. If PEG is required, use an aldehyde scavenger (e.g., Meglumine, though this may alter pH) or ensure the excipient is fresh and stored under nitrogen.

Q4: The drug precipitates when I adjust the pH to 8.0. Why?

Diagnosis: You have likely suppressed the ionization of the piperidine nitrogen.

  • The Chemistry: The piperidine secondary amine has a pKa of approximately 10–11. At pH 8.0, a significant fraction remains protonated (charged/soluble), but as you approach the pKa, the neutral (free base) fraction increases. The free base is significantly less soluble in aqueous media.

  • Recommendation: Maintain pH between 5.5 and 6.5. This keeps the amine protonated (solubilized) while avoiding the acidic extremes that catalyze amide hydrolysis.

Part 2: Degradation Pathways & Visualization

The following diagram maps the specific degradation risks associated with this scaffold.

DegradationMap API This compound (Target Molecule) Oxidation Oxidative Pathway (High Risk) API->Oxidation Peroxides / O2 / Light Hydrolysis Hydrolytic Pathway (Medium Risk) API->Hydrolysis pH < 3 or pH > 9 Adducts Excipient Interaction (Specific Risk) API->Adducts Reducing Sugars / Aldehydes NOxide N-Hydroxylamine / Nitrone (M+16, Yellowing) Oxidation->NOxide Attack on Piperidine N BenzylRad Benzylic Oxidation (Peroxides/Ketones) Oxidation->BenzylRad Radical attack on Benzylic CH2 AcidAmine Piperidine-4-COOH + 4-Methylbenzylamine Hydrolysis->AcidAmine Amide Bond Cleavage Formaldehyde Hemiaminal / Methyl Adducts (M+12, M+30) Adducts->Formaldehyde Reaction with Trace Aldehydes

Figure 1: Mechanistic degradation map highlighting the three primary instability vectors: Oxidation (Red), Hydrolysis (Yellow), and Excipient Adducts (Green).

Part 3: Stabilization Protocols

Protocol A: pH Optimization & Buffer Selection

Objective: Balance solubility (requires protonated amine) with chemical stability (requires neutral pH).

  • Target pH: 6.0 ± 0.2.

  • Buffer Choice:

    • Recommended: Phosphate buffer (10–50 mM). It is chemically inert toward amines.

    • Avoid: Citrate buffer (can chelate metals but sometimes promotes iron-catalyzed oxidation) or Carbonate (too basic).

  • Preparation:

    • Dissolve API in a minimal amount of DMSO or acidified water.

    • Slowly add 50 mM Sodium Phosphate (pH 6.0) while stirring.

    • Verification: Measure pH immediately. If precipitation occurs, lower pH to 5.5.

Protocol B: Antioxidant Screening

Objective: Determine if the degradation is radical-mediated or peroxide-mediated.

AntioxidantConc.[4] (% w/v)Target MechanismNotes
Sodium Metabisulfite 0.1 - 0.2%Scavenges oxygen & peroxidesBest for acidic/neutral pH.
EDTA (Disodium) 0.05%Chelates metal ions (Fe, Cu)Prevents metal-catalyzed autoxidation.
Methionine 0.5%Sacrificial nucleophileExcellent for preventing N-oxidation.
BHT 0.02%Radical scavengerRequires co-solvent (ethanol/PEG) to dissolve.

Experimental Setup:

  • Prepare a 1 mg/mL drug solution in pH 6.0 buffer.

  • Split into 4 vials: Control, +EDTA, +Metabisulfite, +Methionine.

  • Stress condition: 40°C / 75% RH for 7 days.

  • Analyze via HPLC-UV/MS.

    • If EDTA helps: Contamination by trace metals is the cause.

    • If Methionine helps: Peroxide-mediated N-oxidation is the cause.

Part 4: Troubleshooting Decision Tree

Use this logic flow to resolve stability failures in real-time.

DecisionTree Start Start: Degradation Detected CheckType Is the solution colored? Start->CheckType ColorYes Yes: Yellow/Brown CheckType->ColorYes Oxidative ColorNo No: Clear/Precipitate CheckType->ColorNo Non-Oxidative CheckMS Check LC-MS Mass Shift Mass16 M+16 (Oxygen) CheckMS->Mass16 MassCleave Fragment Ions (Cleavage) CheckMS->MassCleave MassAdduct M+12 / M+30 CheckMS->MassAdduct ColorYes->CheckMS ColorNo->CheckMS ActionOx Suspect Oxidation. Check Excipient Peroxides. ActionHydro Suspect Hydrolysis or Solubility Issue. SolnOx Add Methionine or Metabisulfite. Mass16->SolnOx SolnHydro Adjust pH to 6.0. Keep Temp < 25°C. MassCleave->SolnHydro SolnAld Change Excipient Grade. Remove PEG. MassAdduct->SolnAld

Figure 2: Step-by-step troubleshooting logic for identifying the root cause of instability.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] (2003).[6][7] Defines stress testing and stability protocols.

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1–32 (2002). Detailed mechanisms of N-oxidation and benzylic oxidation.

  • Crowley, P., & Martini, L. Excipients for Pharmaceutical Formulation. (2022).[8] Discusses peroxide and aldehyde impurities in PEGs and Polysorbates.

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Comprehensive guide on distinguishing hydrolysis from oxidation.

Sources

Technical Support Center: Amide Coupling with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Piperidine Paradox

Piperidine derivatives present a unique dichotomy in amide coupling. While piperidine itself is a strong nucleophile (


), its derivatives often become the bottleneck in synthesis due to steric shielding  (particularly at the C2/C6 positions) and electronic deactivation  (in highly functionalized scaffolds).[1]

This guide addresses the three most common failure modes reported by medicinal chemists:

  • Steric Arrest: Complete lack of conversion with 2,6-disubstituted piperidines.[1]

  • Silent Epimerization: Loss of chirality in piperidine-2-carboxylic acids.[1]

  • Guanidinylation: Formation of stable byproducts when using uronium reagents (HATU/HBTU).[1]

Module 1: Diagnostic Workflow

Before altering your reaction, diagnose the failure mode using the decision matrix below.

PiperidineCoupling Start START: Coupling Failure CheckSterics Is the Piperidine 2,6-disubstituted? Start->CheckSterics CheckChiral Is the Acid Component Chiral & Epimerizable? CheckSterics->CheckChiral No AcidChloride SOLUTION A: Ghosez's Reagent / Acid Chloride (Force the reaction) CheckSterics->AcidChloride Yes (High Sterics) CheckByproduct Mass Spec shows [M+99] peak? CheckChiral->CheckByproduct No T3P_Protocol SOLUTION B: T3P + Pyridine (Low Epimerization) CheckChiral->T3P_Protocol Yes (Racemization Risk) HATU_Fail SOLUTION C: Switch to Phosphonium (PyBOP) or T3P CheckByproduct->HATU_Fail Yes (Guanidinylation) Standardopt SOLUTION D: Check Solvent/Concentration CheckByproduct->Standardopt No

Figure 1: Decision tree for troubleshooting piperidine amide couplings based on substrate structure and failure analysis.

Module 2: Overcoming The "Steric Wall" (2,6-Substitution)

The Issue: Coupling a carboxylic acid to 2,2,6,6-tetramethylpiperidine (TMP) or 2,6-dimethylpiperidine often fails with standard carbodiimides (EDC/DIC) or even HATU.[1] The steric bulk prevents the formation of the tetrahedral intermediate.

The Mechanism of Failure: Standard active esters (OBt/OAt) are too bulky to approach the hindered nitrogen of the piperidine. You need a "smaller" electrophile: the Acid Chloride .

Protocol A: Neutral Acid Chloride Generation (Ghosez’s Reagent) Use this when the substrate is acid-sensitive and cannot tolerate oxalyl chloride/thionyl chloride.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2–1.5 equiv)[1]

  • DCM or CHCl3 (Dry)[1][2]

Step-by-Step:

  • Dissolve the carboxylic acid in dry DCM (0.2 M).[1]

  • Add Ghosez’s Reagent dropwise at 0°C.[1]

  • Stir at room temperature for 1–3 hours. Monitor by TLC (aliquot quenched with MeOH to check for methyl ester formation).

  • Crucial Step: Once acid chloride formation is complete, add the hindered piperidine (1.2 equiv) and DIPEA (2.0 equiv).[1]

  • Reflux may be required for 2,2,6,6-TMP derivatives.[1]

Expert Insight: Ghosez's reagent forms the acid chloride under strictly neutral conditions, avoiding the HCl generation associated with thionyl chloride [1].

Module 3: Preventing Epimerization (Chiral Integrity)

The Issue: When coupling N-protected piperidine-2-carboxylic acid (or coupling to a chiral acid), significant racemization (10–40% ee loss) is observed.[1]

The Mechanism: Secondary amines like piperidine are nucleophilic but sterically demanding. This slows down the direct attack on the active ester, giving the activated acid time to cyclize into an oxazolone (azlactone) intermediate, which readily epimerizes.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling T3P is superior to HATU for chiral preservation because it does not generate a good leaving group that stabilizes the oxazolone.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Piperidine derivative (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

Step-by-Step:

  • Dissolve Acid and Piperidine in EtOAc (Green solvent preferred) or DMF (0.1 M).[1]

  • Cool to 0°C.

  • Add the Base (Pyridine is best for suppressing epimerization) [2].[1]

  • Add T3P solution dropwise.[1]

  • Allow to warm to RT. Do not heat unless necessary.[1][2]

Data Comparison: Epimerization Rates

Coupling Reagent Base % D-Isomer Formed (Typical)
T3P Pyridine < 1.0%
COMU DIPEA 2–5%
HATU DIPEA 5–15%

| EDC/HOBt | DIPEA | 10–30% |[1]

Expert Insight: T3P byproducts are water-soluble.[1][3][4] The workup is simply washing with water/bicarbonate, which is ideal for lipophilic piperidine amides [3].

Module 4: The "Guanidinylation" Trap

The Issue: Mass spectrometry shows a byproduct with mass [M+99] . The reaction stalled, and adding more HATU did not help.

The Cause: When the piperidine is hindered, it reacts too slowly with the HATU-activated ester. Instead, the unreacted piperidine attacks the HATU reagent itself at the uronium carbon, forming a guanidine byproduct. This effectively caps your amine.[1]

Solution:

  • Stop using Uronium reagents (HATU, HBTU, HCTU).

  • Switch to Phosphonium reagents (PyBOP) which cannot form guanidines.[1]

  • Alternatively: Use the Acid Chloride method (Protocol A).[1]

Visualizing the T3P Advantage

The following diagram illustrates why T3P is the preferred reagent for difficult piperidine couplings, highlighting the "Activation vs. Epimerization" pathway.

T3P_Mechanism cluster_0 T3P Advantage Acid Carboxylic Acid MixedAnh Mixed Anhydride (Activated) Acid->MixedAnh + Base T3P T3P Reagent T3P->MixedAnh Oxazolone Oxazolone (Racemization Path) MixedAnh->Oxazolone Slow Attack (Thermodynamic) Product Amide Product MixedAnh->Product Fast Attack (Kinetic Control) Amine Piperidine (Nucleophile) Amine->Product Note T3P anhydride is sterically bulky, discouraging oxazolone formation compared to OBt esters.

Figure 2: Kinetic pathway of T3P coupling.[1][4] The steric bulk of the propylphosphonic group minimizes the side-reaction into the racemizing oxazolone species.

FAQ: Rapid Fire Troubleshooting

Q: My piperidine is an HCl salt. Does this matter? A: Yes. You must neutralize the salt before adding the coupling agent. For T3P or HATU, add at least 1 extra equivalent of base (DIPEA/NMM).[1] If using acid chlorides, the HCl salt often reacts better in Schotten-Baumann conditions (biphasic DCM/aq Na2CO3).[1]

Q: I cannot use Ghosez's reagent. What is the next best option for 2,6-dimethylpiperidine? A: Use mixed anhydrides . React your acid with Isobutyl Chloroformate (IBCF) and NMM at -15°C to form the mixed anhydride, then add the piperidine. This is sterically smaller than an OBt ester.[1]

Q: How do I remove excess piperidine during workup? A: Piperidines are basic.[1] Wash the organic layer with 1M NaHSO4 or 0.5M HCl (if your product is not acid-sensitive).[1] If your product is basic (contains other amines), use a polymer-supported isocyanate resin (e.g., PS-Isocyanate) to scavenge the secondary amine.[1]

References
  • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[5] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180–1181. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Wissmann, H., & Kleiner, H. J. (1980).[1][7] New peptide synthesis with propanephosphonic acid anhydride.[1] Angewandte Chemie International Edition in English, 19(2), 133–134.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

Technical Support Center: Separation of N-(4-methylbenzyl)piperidine-4-carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of N-(4-methylbenzyl)piperidine-4-carboxamide and its related isomers. The structural similarity of these compounds necessitates a robust and systematic approach to achieve baseline resolution, which is critical for accurate quantification, impurity profiling, and ensuring the safety and efficacy of pharmaceutical candidates.[1][2]

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit chirality, leading to stereoisomers with potentially different pharmacological profiles.[1][3] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to empower you to overcome common separation hurdles.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the separation of piperidine carboxamide isomers.

Q1: I'm not getting any separation between my isomers. What's the first thing I should check?

A: The lack of separation, or co-elution, is typically due to insufficient selectivity of the chromatographic system. The first step is to evaluate your column choice. For positional isomers of aromatic compounds, standard C18 columns may not provide enough selectivity. Consider columns that offer alternative retention mechanisms, such as π-π interactions. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are excellent starting points for separating aromatic positional isomers.[4][5] If you suspect stereoisomers (enantiomers or diastereomers), a chiral stationary phase (CSP) is required.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds like this compound is a frequent problem, often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[6] Here are several strategies to mitigate this:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2-3 using formic acid or phosphoric acid) protonates the silanol groups, minimizing their interaction with your basic analyte.[7]

  • Use a Modern, End-Capped Column: High-purity, Type B silica columns with advanced end-capping significantly reduce the number of accessible silanol groups, leading to improved peak symmetry for basic compounds.[8][9]

  • Add a Competing Base: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block the active silanol sites.[7] However, this can suppress ionization in mass spectrometry and is less common with modern columns.

  • Check for Extra-Column Volume: Ensure that all tubing is of a narrow internal diameter and that all connections are properly made to minimize dead volume, which can contribute to peak broadening.[9]

Q3: Should I use Reverse-Phase or Normal-Phase chromatography?

A: The choice depends on the nature of the isomers.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and versatile technique. It is highly effective for separating positional isomers and diastereomers, which have different physicochemical properties.

  • Normal-Phase HPLC (NP-HPLC) / Supercritical Fluid Chromatography (SFC): These techniques are often superior for chiral separations (enantiomers).[10] SFC, in particular, offers faster separations and is considered a greener alternative to NP-HPLC due to its use of supercritical CO2.[10][11][12] Polysaccharide-based chiral columns are frequently used in these modes.

Q4: I suspect I have enantiomers. How do I select the right chiral column?

A: Enantiomers have identical physical properties in a non-chiral environment, so a chiral stationary phase (CSP) is essential for their separation. The selection process is often empirical:

  • Polysaccharide-Based CSPs: Columns like those based on amylose or cellulose derivatives (e.g., Chiralpak® series) are the most widely used and successful for a broad range of compounds, including amides.[13][14][15] They are versatile and can be used in normal-phase, polar organic, and reverse-phase modes.

  • Pirkle-Type CSPs: These "brush-type" phases are also effective, particularly for compounds with π-acidic or π-basic groups. An advantage is the ability to invert the elution order by using a column with the opposite enantiomer of the chiral selector.[16]

  • Screening: The most efficient approach is to use a column screening system that automatically tests your sample on a variety of CSPs with different mobile phases.[1]

Q5: What are the main advantages of Supercritical Fluid Chromatography (SFC) for this separation?

A: SFC is an increasingly popular technique in the pharmaceutical industry, especially for chiral separations.[11][12][17] Its main advantages over HPLC include:

  • Higher Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations without a significant loss in efficiency.[11]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2, drastically reducing the amount of organic solvent required, making it a "green" technology.[12]

  • Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, potentially resolving isomers that are difficult to separate by liquid chromatography.[11]

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Method Development for Positional Isomer Separation by RP-HPLC

Positional isomers of this compound (e.g., 2-methylbenzyl or 3-methylbenzyl analogues) can be challenging to separate. This guide provides a systematic workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A 1. Column Selection - Start with C18 - Screen Phenyl-Hexyl & PFP B 2. Mobile Phase Screening - A: 0.1% Formic Acid in H2O - B: Acetonitrile vs. Methanol A->B C 3. Generic Gradient - e.g., 5-95% B over 15 min B->C D 4. Gradient Optimization - Adjust slope for critical pair C->D Partial Separation? E 5. pH & Additive Tuning - Test 0.1% TFA vs. 0.1% FA - Evaluate buffered mobile phase (e.g., pH 3.0 phosphate) D->E F 6. Temperature Study - Analyze at 25°C, 40°C, 50°C - Note changes in selectivity E->F G 7. Isocratic vs. Gradient - Convert to isocratic if possible for QC F->G Optimized Selectivity H 8. Validation - Assess robustness, linearity, LOD, LOQ G->H

Caption: RP-HPLC method development workflow for positional isomers.

  • Column Selection:

    • Begin with a high-quality C18 column (e.g., 100 x 4.6 mm, 2.7 µm) as a baseline.

    • Screen against a Phenyl-Hexyl and a PFP column under the same conditions. Phenyl-based columns provide π-π interactions that can enhance selectivity for aromatic isomers.[4][5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B (Option 1): Acetonitrile.

    • Mobile Phase B (Option 2): Methanol. (Acetonitrile and Methanol offer different selectivities and should be screened).

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm (or wavelength of maximum absorbance)

    • Gradient: 10% to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Optimization:

    • Gradient Slope: If partial separation is observed, flatten the gradient around the elution time of the isomers to improve resolution.

    • Temperature: Increasing the temperature can sometimes alter selectivity and improve peak shape, but may also reduce retention.[18]

    • pH: The basic piperidine nitrogen makes retention sensitive to pH. Ensure the pH is at least 2 units below the pKa of your compound to maintain a consistent, protonated state.

IssuePotential CauseRecommended Solution
Poor Resolution Insufficient column selectivity.Switch to a Phenyl-Hexyl or PFP stationary phase to leverage π-π interactions.[4]
Mobile phase organic modifier is not optimal.Screen methanol as an alternative to acetonitrile; they offer different selectivities.
Peak Tailing Secondary interactions with residual silanols.Use a mobile phase with a low pH (e.g., 0.1% formic or phosphoric acid) to suppress silanol activity.
Column overload.Reduce sample concentration and/or injection volume.
Inconsistent Retention Times Poorly buffered mobile phase; column equilibration.Use a formal buffer (e.g., phosphate) if pH is critical. Ensure the column is fully equilibrated before each injection.
Guide 2: Chiral Separation of Stereoisomers by SFC/HPLC

The separation of enantiomers of this compound derivatives is crucial, as different stereoisomers can have vastly different biological activities.[19]

G Start Start: Racemic Mixture of This compound Derivative Screening Primary Screening: Polysaccharide CSPs (Amylose/Cellulose derivatives) Start->Screening Mode Select Mode: SFC vs. NP-HPLC Screening->Mode SFC SFC Mode (Preferred for speed/green chemistry) Mobile Phase: CO2 / Methanol Mode->SFC NPHPLC NP-HPLC Mode Mobile Phase: Hexane / IPA Mode->NPHPLC Result Evaluate Resolution (Rs) SFC->Result NPHPLC->Result Success Success! Rs >= 1.5 Proceed to Optimization Result->Success Yes Fail Rs < 1.5 Result->Fail No SecondaryScreen Secondary Screening: - Pirkle-type CSPs - Alternative Polysaccharide CSPs Fail->SecondaryScreen RPHPLC Consider RP-HPLC Mode on Immobilized CSP (e.g., ACN/H2O) Fail->RPHPLC SecondaryScreen->Mode

Caption: Decision tree for selecting a chiral separation method.

Supercritical Fluid Chromatography (SFC) is highly effective for chiral separations.[10][11][17]

  • Columns: Use a set of standard chiral screening columns (e.g., 150 x 4.6 mm, 5 µm):

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

    • Cellulose tris(4-methylbenzoate) based CSP

  • SFC System Conditions:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Co-solvent): Methanol

    • Gradient: 5% to 40% B over 5 minutes

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Detection: UV at 254 nm

  • Optimization:

    • If separation is observed, optimize by switching to an isocratic mobile phase composition.

    • Screen other co-solvents like ethanol or isopropanol, which can significantly alter selectivity.

    • Adding a small amount of an additive (e.g., 0.1% diethylamine for a basic compound) can sometimes improve peak shape, but should be used with caution if interfacing with MS.

  • Columns: Use the same set of chiral screening columns as for SFC.

  • HPLC System Conditions:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA)

    • Isocratic Conditions to Screen:

      • 90:10 (A:B)

      • 80:20 (A:B)

      • 70:30 (A:B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Optimization:

    • Fine-tune the ratio of Hexane/IPA to achieve a resolution (Rs) > 1.5.

    • Ethanol can be used as an alternative to IPA.

References

  • Waters Corporation. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Positional Isomers.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Pinto, M. M. M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5538. Retrieved from [Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142. Retrieved from [Link]

  • Welch, C. J., et al. (2014, April 28). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
  • Cogent. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Hyun, M. H., et al. (2016). Preparation of a New Chiral Stationary Phase Based on Macrocyclic Amide Chiral Selector for the Liquid Chromatographic Chiral Separations. Chirality, 28(3), 238-242. Retrieved from [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Retrieved from [Link]

  • Hassan, M., et al. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. Retrieved from [Link]

  • Plouffe, D. M., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(7), 1135-1148.e11. Retrieved from [Link]

Sources

Validation & Comparative

Validating N-(4-methylbenzyl)piperidine-4-carboxamide: A Comparative Guide to Elemental Analysis & Orthogonal Purity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In the development of piperidine-based pharmacophores—such as N-(4-methylbenzyl)piperidine-4-carboxamide (a scaffold often implicated in TRPV1 or carbonic anhydrase inhibitor research)—purity validation is frequently reduced to a simple LC-MS peak. However, for publication and biological assay reproducibility, this is insufficient. Solvates, inorganic salts, and trapped coupling reagents often escape UV/MS detection but drastically alter molecular weight and potency.

The Solution: This guide compares Combustion Elemental Analysis (CHN) against modern orthogonal alternatives (qNMR , HRMS ) to demonstrate why EA remains the "gatekeeper" for confirming bulk purity in synthetic intermediates.

Theoretical Framework: The Baseline

Before analyzing experimental data, the theoretical composition of the target molecule must be established. This serves as the "True Value" against which all methods are judged.

Target Molecule: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 232.33 g/mol

  • Physical State: Typically a white to off-white solid.

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1412.011168.1572.38%
Hydrogen (H) 201.00820.168.68%
Nitrogen (N) 214.00728.0112.06%
Oxygen (O) 115.99915.996.89%

Comparative Analysis: EA vs. The Alternatives

This section evaluates three primary validation methods. We analyze their "performance" in detecting the most common synthesis error for this compound: Residual Trifluoroacetic Acid (TFA) Salt Formation.

Context: This compound is often synthesized via Boc-deprotection of N-Boc-piperidine-4-carboxylic acid. If deprotected with TFA and not fully neutralized, the product exists as a partial or full TFA salt (


), significantly skewing biological dosing.
Method A: Combustion Elemental Analysis (The Gold Standard)
  • Mechanism: High-temperature combustion (

    
    ) converts the sample into gases (
    
    
    
    ).
  • Verdict: Superior for Bulk Purity. It is the only method that physically weighs the "non-observable" mass. If your sample is 10% salt, your Carbon % drops proportionally.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionizes molecules to measure mass-to-charge ratio (

    
    ).
    
  • Verdict: Fails for Salt Detection. HRMS detects the parent cation (

    
    ). It will show a perfect match for the product even if the sample is 50% TFA salt, as the counter-ion (
    
    
    
    ) is often lost or analyzed in negative mode separately.
Method C: Quantitative NMR (qNMR)[2][3][4][5]
  • Mechanism: Compares proton integration against an internal standard (e.g., Maleic Acid).

  • Verdict: Excellent but Complex. Capable of detecting residual solvents and calculating absolute purity, but requires precise weighing and a non-overlapping internal standard.

Table 2: Performance Comparison Matrix
FeatureElemental Analysis (EA) HRMS (Q-TOF/Orbitrap) qNMR
Primary Detection Bulk elemental ratio (C/H/N)Molecular Formula (

)
Molar ratio of protons
Salt/Solvate Detection High Sensitivity (Values shift >0.4%)Blind (Detects parent ion only)High (If solvent has protons)
Sample Required 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Standard Tolerance

absolute difference

mass error

purity
Cost Efficiency Low (

50/sample)
High ($100+/sample)Medium (Time-intensive)

Experimental Data: Interpreting the Results

The following data sets represent typical scenarios encountered during the synthesis of this compound.

Scenario 1: The "Pass" (High Purity Free Base)
  • Status: Publication Quality.

  • Observation: The found values deviate by less than 0.4% from the theoretical.

ElementTheoretical %Found % (Exp)Delta (

)
Result
C 72.3872.45+0.07PASS
H 8.688.71+0.03PASS
N 12.0611.98-0.08PASS
Scenario 2: The "Hidden Trap" (Mono-TFA Salt)
  • Status: FAIL.

  • Cause: Incomplete basic workup after Boc-deprotection.

  • Impact: The Carbon % drops significantly because the fluorinated counter-ion adds weight without adding proportional carbon (and adds no nitrogen).

  • Theoretical for TFA Salt (

    
    ): C: 55.49%, H: 6.11%, N: 8.09%.
    
ElementTheoretical (Free Base)Found (Impure Salt)Delta (

)
Interpretation
C 72.3855.60 -16.78 Major Contamination
H 8.686.15-2.53Presence of heavy counter-ion
N 12.068.12-3.94Nitrogen diluted by salt mass

Critical Insight: An LC-MS trace for Scenario 2 would look identical to Scenario 1 because the TFA salt dissociates in the mobile phase. Only EA (or F-NMR) reveals that the solid powder is ~45% heavier than expected, leading to massive dosing errors in biological assays.

Visualized Workflows

Diagram 1: Synthesis & Impurity Flow

This workflow tracks the origin of impurities that necessitate Elemental Analysis.

SynthesisFlow Start Start: N-Boc-piperidine-4-carboxylic acid Step1 Step 1: Amide Coupling (w/ 4-methylbenzylamine) Start->Step1 Impurity1 Impurity: Urea byproducts (from EDC/DCC) Step1->Impurity1 Generates Step2 Step 2: Boc-Deprotection (TFA/DCM) Step1->Step2 Workup Step 3: Basic Workup (NaHCO3 Wash) Impurity1->Workup Removed by washing Impurity2 Impurity: TFA Salts (Hygroscopic) Step2->Impurity2 Generates Step2->Workup Impurity2->Workup Neutralized (Critical Step) Product Final Product: This compound Workup->Product

Caption: Synthesis pathway highlighting critical impurity generation points (TFA salts and Urea byproducts) that EA is specifically designed to detect.

Diagram 2: Analytical Decision Matrix

When to use EA versus Orthogonal methods.

DecisionMatrix Sample Synthesized Sample Q1 Is sample >95% pure by LC-MS? Sample->Q1 Q2 Is the compound a salt/solvate? Q1->Q2 Yes MethodHRMS Run HRMS Goal: Confirm Formula Q1->MethodHRMS No (Identify Impurity) MethodEA Run Elemental Analysis (CHN) Goal: Confirm Bulk Purity Q2->MethodEA No (Stable Solid) MethodqNMR Run qNMR Goal: Quantify Solvent/Water Q2->MethodqNMR Yes (Hygroscopic) ResultPass Within ±0.4%? PUBLISH MethodEA->ResultPass ResultFail >0.4% Deviation? RE-PURIFY MethodEA->ResultFail MethodqNMR->MethodEA After drying

Caption: Logical decision tree for selecting the appropriate validation method based on sample state and preliminary LC-MS data.

Detailed Experimental Protocol

Protocol 1: Sample Preparation for Elemental Analysis

Objective: Eliminate hygroscopic water and residual solvent to prevent "false fail" results.

  • Drying: Place 20 mg of the purified this compound in a vacuum drying pistol.

  • Conditions: Heat to

    
     under high vacuum (
    
    
    
    ) over
    
    
    for 12 hours.
    • Why: Piperidine derivatives can be hygroscopic. Surface water will inflate %H and dilute %C/N.

  • Encapsulation:

    • Use a micro-balance (readability

      
      ).
      
    • Weigh 2.0–2.5 mg of sample into a tin capsule.

    • Fold the capsule using clean forceps (never touch with bare hands to avoid transferring skin oils/amino acids).

  • Calibration: Run a standard (e.g., Acetanilide) before the sample to verify the instrument response factor (

    
    -factor).
    
Protocol 2: Handling "Failed" Data

If your Carbon value is low (e.g., Found 70.5% vs. Theory 72.38%):

  • Check for Water: Calculate the theory for a hemi-hydrate (

    
    ).
    
    • Theory: C: 69.6%, H: 8.77%, N: 11.60%.

    • Action: If the data matches this, dry the sample more aggressively or report as the hydrate.

  • Check for Solvents: Run a

    
    -NMR. Look for peaks at 
    
    
    
    (Cyclohexane),
    
    
    (DCM), or
    
    
    (DCM in
    
    
    ).
  • Recalculate: Adjust theoretical values based on the molar ratio of solvent observed in NMR and compare again.

References

  • BenchChem. (2025).[2] A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic Techniques. BenchChem Application Notes. Link

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] ACS Publications. Link

  • National Institutes of Health (NIH). (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed Central. Link

  • Chemistry World. (2023). First publisher abandons impractical elemental analysis standard as journals eye next move. Royal Society of Chemistry. Link

  • PubChem. (2025).[4][5] Compound Summary: this compound (CID 883967).[1] National Library of Medicine. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-methylbenzyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(4-methylbenzyl)piperidine-4-carboxamide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Section 1: Hazard Assessment & Chemical Profile

A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. While a specific, universally adopted Safety Data Sheet (SDS) for this compound may vary between suppliers, its chemical structure—a substituted piperidine carboxamide—allows us to infer a likely hazard profile based on analogous compounds and regulatory guidelines.

It is mandatory to consult the manufacturer-specific SDS for the exact material you are using. This document is the primary source of information for physical properties and health hazards.[1]

Table 1: Chemical Identity and Inferred Hazard Profile

PropertyDataRationale & Source
Chemical Name This compoundIUPAC Nomenclature
Synonyms 1-(4-methylbenzyl)-4-piperidinecarboxamide-
Molecular Formula C₁₄H₂₀N₂O-
Inferred Acute Toxicity Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.Structurally related compounds like 1-Benzylpiperidine-4-carbaldehyde are classified as acutely toxic (Oral Category 3).[2][3] Piperidine itself is toxic and corrosive.
Inferred Skin/Eye Hazard Expected to cause skin irritation and serious eye damage/burns.Piperidine derivatives frequently cause severe skin burns and eye damage. The GHS classification for similar compounds includes these warnings.[3][4]
Inferred Respiratory Hazard May cause respiratory tract irritation.A common hazard for amine-containing heterocyclic compounds.[4]
Environmental Hazard Should not be released into the environment. Prevent entry into drains.[5][6]Many complex organic molecules have the potential for ecotoxicity. Standard practice dictates preventing environmental release.
Combustibility Likely combustible at high temperatures.Thermal decomposition may produce hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[2][5][7]

Section 2: Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8]

  • OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) .[1][9][10] This plan must include procedures for safe handling and disposal of hazardous chemicals. Your facility's CHP is the first document you should consult.

  • EPA's RCRA establishes the "cradle-to-grave" management system for hazardous waste, tracking it from generation to final disposal.[11] A critical responsibility for every researcher is to correctly determine if their chemical waste is hazardous under RCRA.[12][13]

Hazardous Waste Determination

The first step in compliant disposal is determining if the waste is hazardous.[12] This is a formal process guided by 40 CFR part 261.[13]

G start Waste N-(4-methylbenzyl) piperidine-4-carboxamide is_listed Is it a listed waste? (F, K, P, or U lists in 40 CFR 261) start->is_listed has_characteristic Does it exhibit a hazardous characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->has_characteristic No hazardous MANAGE AS HAZARDOUS WASTE is_listed->hazardous  Yes has_characteristic->hazardous  Yes non_hazardous Manage as Non-Hazardous Solid Waste (Consult Local Regulations) has_characteristic->non_hazardous No

Caption: RCRA Hazardous Waste Determination Workflow.

Given the inferred toxicity of this compound, it is highly likely to be classified as hazardous waste based on Toxicity . Therefore, it must be managed as such unless specific analytical data (e.g., TCLP testing) proves otherwise.

Section 3: Pre-Disposal Procedures: In-Lab Handling and Segregation

Proper handling from the moment the chemical is deemed "waste" is critical to prevent accidental exposure and ensure regulatory compliance.

Required Personal Protective Equipment (PPE)

Based on the inferred hazards, the following minimum PPE is required when handling waste this compound:

  • Eye/Face Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Skin Protection: A standard laboratory coat.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.[2]

Waste Segregation Protocol

Chemical waste must be segregated to prevent dangerous reactions.[14]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, have a secure screw-top cap, and be free of contamination.

  • Avoid Incompatibles: Do not mix this waste with other chemical streams. Based on the chemistry of similar compounds, segregation from the following is crucial:

Table 2: Segregation of this compound Waste

Compatible Waste StreamIncompatible Materials (DO NOT MIX)Rationale for Segregation
Non-halogenated Organic SolidsStrong Oxidizing Agents (e.g., nitric acid, permanganates)Potential for violent or explosive reactions.[2]
Strong AcidsCan cause vigorous reactions with the amine functionality.
Aqueous Waste / WaterWhile solubility may be low, mixing organic and aqueous waste streams is generally prohibited and complicates disposal.

Section 4: Spill Management Protocol

Accidental spills must be managed immediately and safely. This protocol is for small, incidental spills that can be safely handled by trained laboratory personnel.

  • Alert & Isolate: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Assess & Protect: Ensure you are wearing the appropriate PPE (See Section 3). If the spill is large or you are unsure how to proceed, evacuate and contact your institution's Environmental Health & Safety (EHS) office.

  • Contain: Prevent the spill from spreading or entering drains.[5] Use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent pad to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15][16] Do not generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your facility's CHP or EHS), followed by soap and water.

  • Dispose: Label the container with "Hazardous Waste," the chemical name, and the date. Manage it according to the disposal protocol in Section 5.

Section 5: Step-by-Step Disposal Protocol

The final disposal of this compound waste must follow a strict, documented procedure. This workflow ensures compliance with EPA and DOT regulations.[12]

G cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures start Generate Waste ppe 1. Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe containerize 2. Place in a Designated, Compatible & Closed Container ppe->containerize label_waste 3. Label Container 'Hazardous Waste' + Chemical Name & Accumulation Start Date containerize->label_waste saa 4. Store in Satellite Accumulation Area (SAA) label_waste->saa caa 5. Transfer to Central Accumulation Area (CAA) (Managed by EHS/Trained Personnel) saa->caa vendor 6. Arrange Pickup by a Licensed Hazardous Waste Vendor caa->vendor manifest 7. Track via Uniform Hazardous Waste Manifest vendor->manifest disposal 8. Final Disposal (e.g., High-Temperature Incineration) manifest->disposal

Caption: End-to-End Disposal Workflow for Chemical Waste.

Detailed Procedural Steps:
  • Waste Characterization: As established in Section 2, treat this compound as a hazardous waste.

  • Containerization:

    • Place solid waste into a durable, leak-proof container with a secure lid.

    • Ensure the container is chemically compatible (e.g., HDPE - High-Density Polyethylene).

    • Keep the container closed at all times except when adding waste.[14]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[10]

    • The label must also include the full chemical name: "this compound."

    • Record the "Accumulation Start Date," which is the date the first drop of waste enters the container.

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Your laboratory's generator status (e.g., Small Quantity Generator) dictates the total amount of waste that can be accumulated and for how long.[13] Adhere strictly to your facility's limits.

  • Professional Disposal:

    • Once the container is full or reaches its accumulation time limit, arrange for its transfer to your institution's Central Accumulation Area (CAA) by contacting your EHS office.

    • Under no circumstances should this material be disposed of down the drain or in regular trash.

    • Final disposal must be carried out by a licensed professional hazardous waste management company.[5][12] The most common and effective method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]

By adhering to this guide, you contribute to a safe laboratory environment, ensure the integrity of your research, and uphold your professional responsibility to protect our environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Compliance. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • RCRA Hazardous Wastes. EcoOnline Help Center. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • N-methylpiperidine-4-carboxamide. PubChem, National Institutes of Health (NIH). [Link]

  • Safety Data Sheet. (Generic example for a solid organic compound). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. Kelley Drye. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 1-Benzylpiperidine-4-carbaldehyde. PubChem, National Institutes of Health (NIH). [Link]

  • N-Formylpiperidine. Wikipedia. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.